molecular formula C19H16N4S2 B11079116 7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11079116
M. Wt: 364.5 g/mol
InChI Key: QPEIVYOFGNCLFQ-UHFFFAOYSA-N
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Description

7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets, such as topoisomerase I and various kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes like DNA replication and protein phosphorylation . This inhibition ultimately results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H16N4S2

Molecular Weight

364.5 g/mol

IUPAC Name

7-(dimethylamino)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H16N4S2/c1-22(2)17-15-18(21-16(20-17)13-9-5-3-6-10-13)23(19(24)25-15)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

QPEIVYOFGNCLFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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